Asb-14

Catalog No.
S616186
CAS No.
216667-08-2
M.F
C22H46N2O4S
M. Wt
434.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asb-14

CAS Number

216667-08-2

Product Name

Asb-14

IUPAC Name

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate

Molecular Formula

C22H46N2O4S

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28)

InChI Key

UTSXERRKRAEDOV-UHFFFAOYSA-N

SMILES

Array

Synonyms

amidosulfobetaine-14, ASB-14

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

ASB-14 comprises alkyl tails and amidosulfobetaine headgroup.

Amidosulfobetaine-14 (ASB-14) is a high-efficiency zwitterionic detergent featuring a sulfobetaine headgroup and a 14-carbon alkyl tail [1]. With a critical micelle concentration (CMC) of 8 mM at 25°C, it is primarily procured for the solubilization of highly hydrophobic and integral membrane proteins prior to two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) and mass spectrometry workflows [1]. Unlike standard laboratory surfactants, ASB-14 achieves its optimal solubilization efficacy when formulated in urea-thiourea mixtures rather than urea alone [2]. Its zwitterionic nature ensures that it does not impart a net charge to extracted proteins, making it a critical reagent for analytical pipelines requiring uncompromised isoelectric focusing (IEF) [1].

Substituting ASB-14 with classic laboratory detergents like CHAPS, Triton X-100, or SDS fundamentally compromises membrane proteome recovery and downstream analysis [1]. While SDS (anionic) provides robust solubilization, it imparts a strong negative charge to proteins, which completely disrupts the first-dimension isoelectric focusing (IEF) required for 2D-PAGE [2]. Conversely, standard zwitterionic detergents like CHAPS often fail to disrupt tightly packed lipid bilayers or coat deeply embedded hydrophobic domains, leaving critical transmembrane receptors in the insoluble pellet [1]. ASB-14's specific C14 alkyl chain length provides the exact hydrophilic-lipophilic balance needed to extract these hidden proteins while maintaining their native isoelectric properties, preventing the costly loss of target biomarkers in downstream analytics [2].

Superior Transmembrane Protein Recovery vs. CHAPS

In comparative proteomic profiling of myelin proteins, the choice of detergent strictly determined the visibility of critical integral membrane targets. When extracted using ASB-14, transmembrane proteins such as PLP/DM-20 and glycosylphosphatidylinositol-anchored proteins (e.g., contactin) were successfully focused and resolved via 2D-PAGE [1]. In direct contrast, these same targets were completely undetected when utilizing CHAPS as the primary solubilization agent [1].

Evidence DimensionDetection of transmembrane proteins (PLP/DM-20, contactin)
Target Compound DataSuccessfully focused and detected
Comparator Or BaselineCHAPS (Completely undetected)
Quantified DifferenceBinary recovery advantage (Detected vs. Undetected)
Conditions2D-PAGE of myelin sheath protein extracts

Procuring ASB-14 is essential for laboratories mapping the membrane proteome, as relying on CHAPS results in the total loss of critical transmembrane biomarkers.

Erythrocyte Membrane Solubilization and Disruption Efficiency

Quantitative studies on human erythrocyte membranes demonstrate that ASB-14 possesses a high membrane binding constant (Kb = 7050 M-1) and achieves the onset of membrane solubilization (Resat) at a detergent/lipid molar ratio of just 0.22 [1]. At equivalent concentrations, ASB-14 solubilizes a significantly higher total amount of membrane proteins and cholesterol compared to classic detergents like CHAPS and Triton X-100, which require higher relative concentrations to achieve membrane disruption [1].

Evidence DimensionDetergent/lipid molar ratio for onset of solubilization (Resat)
Target Compound DataResat = 0.22
Comparator Or BaselineCHAPS / Triton X-100 (Higher Resat values and lower total protein yield)
Quantified DifferenceHigher absolute protein and cholesterol yield at lower effective molar ratios
ConditionsSolubilization of human erythrocyte ghosts

Allows process chemists and proteomics researchers to achieve complete membrane lysis using lower detergent concentrations, minimizing downstream cleanup and interference.

Synergistic Enhancement of Total Resolved Protein Spots

For highly complex tissues, ASB-14 acts as a powerful yield-enhancing additive. In the extraction of Taenia solium cyst tissues, a standard lysis buffer utilizing CHAPS alone resolved 315 protein spots via 2D-PAGE[1]. However, supplementing the buffer with 1% ASB-14 (alongside CHAPS and Triton X-100) significantly increased the extraction efficiency of the insoluble fraction, yielding 368 distinct protein spots[1].

Evidence DimensionTotal resolved protein spots in 2D-PAGE
Target Compound Data368 spots (Buffer containing 1% ASB-14)
Comparator Or Baseline315 spots (Buffer containing CHAPS alone)
Quantified Difference16.8% increase in total resolved protein spots
Conditions2D-PAGE of T. solium cyst insoluble fractions

Demonstrates that incorporating ASB-14 into existing extraction workflows directly increases the quantitative yield and depth of proteomic analysis.

First-Dimension Isoelectric Focusing (IEF) in Proteomics

ASB-14 is the detergent of choice for preparing samples for 2D-PAGE. Because it is zwitterionic, it prevents the aggregation of hydrophobic proteins without altering their intrinsic charge, ensuring accurate separation during IEF—a critical advantage over anionic detergents like SDS [1].

Extraction of Refractory Transmembrane Receptors

In neuroproteomics and lipid-raft studies, standard detergents often leave integral membrane proteins (like GPCRs and myelin proteins) in the insoluble pellet. ASB-14 is specifically procured to solubilize these refractory targets, bringing them into solution for downstream mass spectrometry [2].

Antigen Removal in Tissue Engineering

Beyond analytical proteomics, ASB-14's strong membrane disruption capabilities make it highly effective for decellularization protocols. It is utilized industrially for antigen removal in the generation of xenogeneic scaffolds, ensuring complete lipid and membrane protein clearance [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

434.31782913 Da

Monoisotopic Mass

434.31782913 Da

Heavy Atom Count

29

Wikipedia

ASB-14

Dates

Last modified: 04-14-2024

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